2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4OS/c1-15-6-2-3-7-16(15)17-14-30-21-20(17)25-23(26-22(21)29)28-12-10-27(11-13-28)19-9-5-4-8-18(19)24/h2-9,14H,10-13H2,1H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGGTRIAQPONGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1.
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the affinity constant (Km), indicating that it acts as a non-competitive inhibitor.
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport, which in turn impacts the nucleotide synthesis and regulation of adenosine function. This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis.
Pharmacokinetics
The irreversible inhibition suggests that the compound may have a prolonged effect once it binds to its target.
Result of Action
The inhibition of ENTs by this compound can lead to a decrease in nucleotide synthesis and alteration in adenosine function. This can result in changes in cellular processes such as cell proliferation and apoptosis, potentially leading to anti-cancer effects.
Biological Activity
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential therapeutic applications. This article provides a detailed overview of its biological activities, including anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.46 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a piperazine moiety and a fluorophenyl group, which are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds structurally related to our target compound have shown significant antiproliferative effects against various cancer cell lines. In particular, derivatives with modifications on the piperazine ring demonstrated IC50 values in the low micromolar range against lymphoma cell lines such as SU-DHL-6 and K562, indicating potent antitumor activity .
| Compound | Cell Line | IC50 (µM) | Toxicity (CC50 µM) |
|---|---|---|---|
| 12e | SU-DHL-6 | 0.55 | 15.09 |
| 12e | K562 | 1.68 | 15.09 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results as an inhibitor of monoamine oxidase (MAO) , which is crucial in the metabolism of neurotransmitters and has implications in neurodegenerative diseases. Specific derivatives have been identified with IC50 values significantly lower than those of established MAO inhibitors, suggesting that structural modifications can enhance potency .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Modifications at the piperazine nitrogen and the aromatic substituents have been explored:
- Piperazine Substituents : Variations in substituents on the piperazine ring have shown to influence both potency and selectivity towards different biological targets.
- Aromatic Modifications : The presence of electron-withdrawing groups like fluorine has been correlated with increased binding affinity to target enzymes.
Study 1: Anticancer Efficacy
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated that compounds with a similar core structure exhibited strong cytotoxicity against several cancer cell lines while maintaining low toxicity towards normal cells. The findings suggest that further exploration of this chemical scaffold could lead to novel anticancer agents.
Study 2: MAO Inhibition
Another investigation focused on the MAO inhibitory activity of related compounds revealed that specific substitutions could enhance selectivity for MAO-B over MAO-A. This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
